molecular formula C9H7N3 B1604303 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile CAS No. 1000340-62-4

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

Cat. No. B1604303
M. Wt: 157.17 g/mol
InChI Key: LJSPMLBMBSJULN-UHFFFAOYSA-N
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Description

“6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a chemical compound with the molecular formula C8H8N2. It has a molecular weight of 132.16 . This compound is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[2,3-b]pyridine derivatives has been reported in various studies . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The InChI code for “6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is 1S/C8H8N2/c1-6-2-3-7-4-5-9-8(7)10-6/h2-5H,1H3,(H,9,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .


Chemical Reactions Analysis

Pyrrolo[2,3-b]pyridine derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . The effectiveness of these compounds as inhibitors seems to correlate with the orientation of the active pyrrolo[2,3-b]pyridines in the HNE catalytic triad Ser195-His57-Asp102 .


Physical And Chemical Properties Analysis

“6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile” is a solid at room temperature and should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine rings, including derivatives like 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, are widely used in medicinal chemistry due to their significant stereochemical and pharmacophoric properties. These compounds are instrumental in exploring pharmacophore space, contributing to molecular stereochemistry, and increasing three-dimensional coverage, which is crucial for developing new biologically active molecules with target selectivity. Their unique stereochemistry allows for different biological profiles of drug candidates, emphasizing the role of pyrrolidine derivatives in designing compounds with varied biological activities (Li Petri et al., 2021).

Enaminoketones and Heterocycles Synthesis

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a versatile building block for synthesizing a wide array of heterocycles such as pyridine, pyrimidine, and pyrrole derivatives. The compound's inherent nucleophilicity and electrophilicity enable the formation of complex molecules, playing a pivotal role in the synthesis of natural products and biologically active heterocycles. This synthesis versatility highlights the compound's significance in developing potential therapeutic agents and exploring novel chemical spaces (Negri et al., 2004).

Chemical and Biological Properties of Pyridine Derivatives

Pyridine derivatives, including 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, have been identified as crucial components in various medicinal and chemosensing applications. Their broad spectrum of biological activities, including antifungal, antibacterial, and anticancer properties, underscores the importance of these compounds in drug discovery and development. Furthermore, the high affinity of pyridine derivatives for various ions and neutral species underscores their utility as effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3/c1-6-4-7(5-10)8-2-3-11-9(8)12-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSPMLBMBSJULN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CNC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646904
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile

CAS RN

1000340-62-4
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000340-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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